molecular formula C25H20ClNO5 B342081 Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate

Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate

Cat. No.: B342081
M. Wt: 449.9 g/mol
InChI Key: VEXIVWUMJUAWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a chloro-substituted phenyl ring, and a succinamic acid moiety esterified with a 2-oxo-2-phenyl-ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of Succinamic Acid Derivative: The reaction of succinic anhydride with an amine derivative to form succinamic acid.

    Introduction of Benzoyl and Chloro Groups: The benzoyl group and chloro-substituted phenyl ring are introduced through Friedel-Crafts acylation and halogenation reactions.

    Esterification: The final step involves the esterification of the succinamic acid derivative with 2-oxo-2-phenyl-ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzoyl-4-chloro-phenyl)-succinamic acid: Lacks the 2-oxo-2-phenyl-ethyl ester group.

    N-(2-Benzoyl-phenyl)-succinamic acid: Lacks the chloro substitution.

    N-(4-Chloro-phenyl)-succinamic acid: Lacks the benzoyl group.

Uniqueness

Phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzoyl and chloro groups, along with the succinamic acid and ester moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

phenacyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C25H20ClNO5/c26-19-11-12-21(20(15-19)25(31)18-9-5-2-6-10-18)27-23(29)13-14-24(30)32-16-22(28)17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,27,29)

InChI Key

VEXIVWUMJUAWNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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